molecular formula C6H2Cl2F2N2O2 B12109113 2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid

Cat. No.: B12109113
M. Wt: 242.99 g/mol
InChI Key: UIYCPOBEEUHPIL-UHFFFAOYSA-N
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Description

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of dichloropyridazine and difluoroacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 3,6-dichloropyridazine with difluoroacetic acid under controlled conditions. One efficient method includes microwave-assisted regioselective aminations of 3,6-dichloropyridazines . This method allows for the selective formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid
  • 2-(3,6-Dichloropyridazin-4-yl)amino-3-methylpentanoic acid

Uniqueness

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both dichloropyridazine and difluoroacetic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H2Cl2F2N2O2

Molecular Weight

242.99 g/mol

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C6H2Cl2F2N2O2/c7-3-1-2(4(8)12-11-3)6(9,10)5(13)14/h1H,(H,13,14)

InChI Key

UIYCPOBEEUHPIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(C(=O)O)(F)F

Origin of Product

United States

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